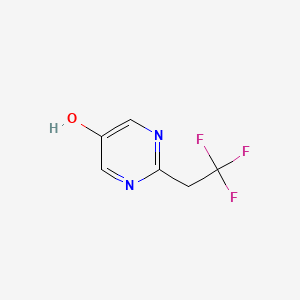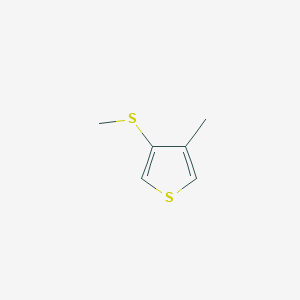
3-Methyl-4-(methylsulfanyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylsulfanyl)thiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of the methyl and methylsulfanyl groups on the thiophene ring makes this compound unique and interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a ketone, and elemental sulfur.
Industrial Production Methods:
Catalytic Dehydration and Sulfur Cyclization: This method involves the use of alkynols and elemental sulfur or thiol surrogates like EtOCS2K.
Transition-Metal-Free Synthesis: This method uses potassium sulfide to enable the synthesis of thiophenes from substituted buta-1-enes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thiophenes can be oxidized to sulfoxides and sulfones using peroxides and peroxyacids.
Reduction: Reduction of thiophenes can be achieved using hydrogenation catalysts to produce dihydrothiophenes.
Substitution: Thiophenes undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Applications De Recherche Scientifique
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Compounds containing thiophene rings are used as building blocks in the synthesis of various pharmaceuticals.
Industry:
Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial applications.
Insecticides: Some thiophene derivatives are used in the development of insecticides.
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness:
Propriétés
Numéro CAS |
97187-73-0 |
|---|---|
Formule moléculaire |
C6H8S2 |
Poids moléculaire |
144.3 g/mol |
Nom IUPAC |
3-methyl-4-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8S2/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 |
Clé InChI |
WFMKNCMMXOVJMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)

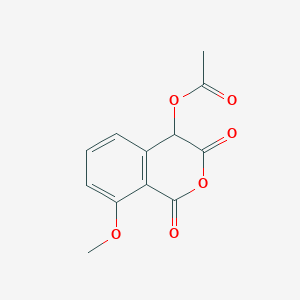
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)

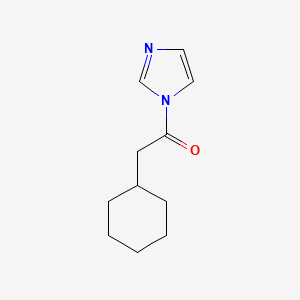
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)

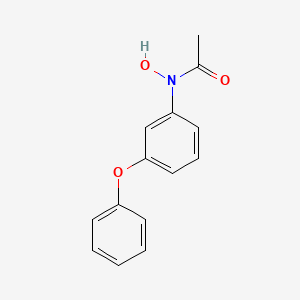
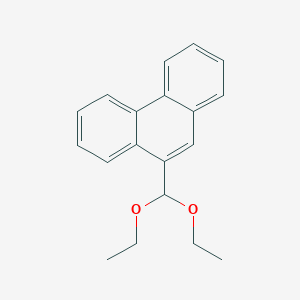
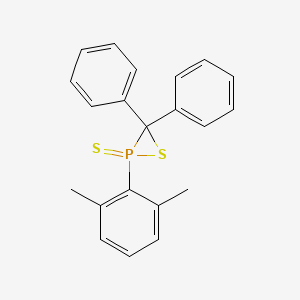
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
